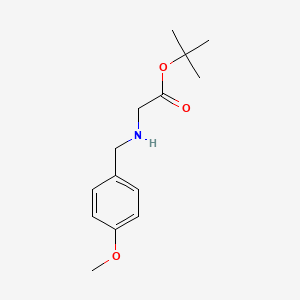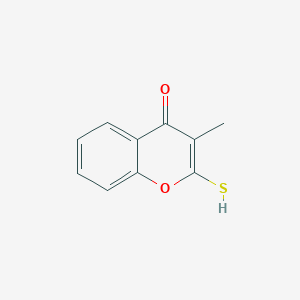![molecular formula C17H14BrClN2O4S B8292256 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromopyridine sulfonyl group, a chloroindole moiety, and a propionic acid methyl ester group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester typically involves multiple steps, including the formation of the bromopyridine sulfonyl chloride and the chloroindole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product.
Formation of Bromopyridine Sulfonyl Chloride: This step involves the sulfonylation of 5-bromopyridine using chlorosulfonic acid, resulting in the formation of 5-bromopyridine-3-sulfonyl chloride.
Synthesis of Chloroindole: The chloroindole moiety can be synthesized through a series of reactions starting from indole, involving chlorination and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester can undergo various chemical reactions, including:
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The chloroindole moiety may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-3-sulfonyl chloride: A precursor in the synthesis of the target compound.
Methyl 5-bromopyridine-3-carboxylate: Another bromopyridine derivative with different functional groups.
3-Amino-5-bromopyridine: A related compound with an amino group instead of a sulfonyl group.
Uniqueness
3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester is unique due to its combination of a bromopyridine sulfonyl group and a chloroindole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C17H14BrClN2O4S |
|---|---|
Peso molecular |
457.7 g/mol |
Nombre IUPAC |
methyl 3-[1-(5-bromopyridin-3-yl)sulfonyl-5-chloroindol-3-yl]propanoate |
InChI |
InChI=1S/C17H14BrClN2O4S/c1-25-17(22)5-2-11-10-21(16-4-3-13(19)7-15(11)16)26(23,24)14-6-12(18)8-20-9-14/h3-4,6-10H,2,5H2,1H3 |
Clave InChI |
KXNUCAPMFYBZPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CN(C2=C1C=C(C=C2)Cl)S(=O)(=O)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B8292189.png)





![[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester](/img/structure/B8292230.png)






